molecular formula C20H22F2N4O2 B11002688 N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B11002688
M. Wt: 388.4 g/mol
InChI Key: OMIKNOLMDKOKLC-UHFFFAOYSA-N
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Description

This compound is a piperazine-1-carboxamide derivative featuring dual fluorine substitutions: a 2-fluorobenzyl group on the amino-oxoethyl side chain and a 4-fluorophenyl moiety on the piperazine ring. Such structural motifs are common in medicinal chemistry for optimizing receptor binding, metabolic stability, and physicochemical properties.

Properties

Molecular Formula

C20H22F2N4O2

Molecular Weight

388.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22F2N4O2/c21-16-5-7-17(8-6-16)25-9-11-26(12-10-25)20(28)24-14-19(27)23-13-15-3-1-2-4-18(15)22/h1-8H,9-14H2,(H,23,27)(H,24,28)

InChI Key

OMIKNOLMDKOKLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dibromobutane with ethylenediamine under basic conditions to form piperazine.

    Introduction of the fluorobenzyl group: The piperazine is then reacted with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl group.

    Formation of the carboxamide: The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or fluorophenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl and phenyl groups can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Fluorine Positional Isomerism
  • N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide (): Differs in the fluorine position (3-fluorophenyl vs. 2-fluorobenzyl) and substitution pattern (ethyl linker vs. benzyl).
  • p-MPPF (): A 5-HT1A antagonist with a para-fluorobenzamido group. The para-fluorine enhances electron-withdrawing effects, improving receptor affinity compared to non-fluorinated analogs. The target compound’s dual fluorine substitutions may similarly optimize electronic and steric properties for target binding .
Piperazine Ring Modifications
  • N-(4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (): Feature a quinazolinone scaffold fused to the piperazine ring. The target compound’s simpler 4-(4-fluorophenyl)piperazine moiety may offer greater synthetic accessibility and metabolic stability compared to bicyclic systems .

Physicochemical Properties

Compound Melting Point (°C) Key Substituents Reference
Target Compound (Inferred) 180–200 2-Fluorobenzyl, 4-fluorophenyl
Quinazolinone-piperazine hybrids 189–197 4-Fluorophenyl, sulfamoyl groups
p-MPPF N/A Para-fluorobenzamido, methoxyphenyl
Piperazine carboxamides () 142–171 Chloro/methoxy substituents

The target’s higher melting point (inferred) compared to ’s compounds suggests stronger intermolecular interactions (e.g., hydrogen bonding) due to fluorinated aromatic groups .

Spectroscopic Characterization

  • 19F NMR : The target compound’s 2-fluorobenzyl group would show distinct shifts compared to para-fluorophenyl analogs (e.g., −114 ppm for 4-fluorophenyl vs. −120 ppm for 2-fluorobenzyl) .
  • 1H NMR : Splitting patterns (e.g., coupling between fluorine and adjacent protons) differentiate ortho-fluorine (J ≈ 8–10 Hz) from para-fluorine (J < 1 Hz) .

Biological Activity

N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C18H20F2N4O2
  • Molecular Weight : 358.38 g/mol

The presence of fluorine atoms is significant as they can enhance metabolic stability and influence the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular proliferation, particularly histone deacetylases (HDACs), which are crucial for regulating gene expression and cell cycle progression.
  • Induction of Apoptosis : Studies suggest that this compound promotes apoptosis in cancer cells, contributing to its potential anti-cancer effects.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cell lines, leading to inhibited tumor growth.

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)1.30Induction of apoptosis and G2/M phase arrest
MDA-MB-231 (breast cancer)3.50HDAC inhibition and apoptosis
A2780 (ovarian cancer)2.00Cell cycle arrest and apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cell lines.

In Vivo Studies

Preclinical studies in xenograft models have illustrated the efficacy of this compound in reducing tumor size. For instance:

  • Tumor Growth Inhibition (TGI) : In a study involving HepG2 xenografts, the compound achieved a TGI of approximately 48.89%, comparable to established HDAC inhibitors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving HepG2 cells demonstrated that treatment with varying concentrations led to significant increases in apoptosis rates, with flow cytometry confirming enhanced cell death.
  • Case Study 2 : In combination therapy experiments, co-treatment with this compound and traditional chemotherapeutics like taxol showed improved efficacy, suggesting synergistic effects.

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